5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
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Overview
Description
5-Bromomethyl-oxazolidin-(2Z)-ylideneamine is a chemical compound with the molecular formula C4H7BrN2O. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine typically involves the bromination of oxazolidinone derivatives. One common method is the reaction of oxazolidin-2-one with bromomethyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine involves large-scale synthesis using similar bromination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-oxazolidin-(2Z)-ylideneamine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted oxazolidinones depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
5-Bromomethyl-oxazolidin-(2Z)-ylideneamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly antibiotics and antiviral agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The compound’s bromomethyl group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-oxazolidin-(2Z)-ylideneamine
- 5-Iodomethyl-oxazolidin-(2Z)-ylideneamine
- 5-Methyl-oxazolidin-(2Z)-ylideneamine
Uniqueness
5-Bromomethyl-oxazolidin-(2Z)-ylideneamine is unique due to its bromomethyl group, which imparts distinct reactivity and binding properties. Compared to its chloro and iodo counterparts, the bromomethyl derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDVEKKUOXALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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